Methylprednisolone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

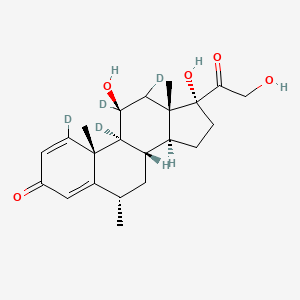

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-1,9,11,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i6D,10D,17D,19D/t10?,12-,14-,15-,17-,19+,20-,21-,22- |

InChI Key |

VHRSUDSXCMQTMA-XTTBVBPNSA-N |

Isomeric SMILES |

[2H]C1[C@]([C@]2([C@@H](C[C@@H](C3=CC(=O)C=C([C@@]32C)[2H])C)[C@H]4[C@]1([C@](CC4)(C(=O)CO)O)C)[2H])([2H])O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methylprednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methylprednisolone-d4, a deuterated analog of the synthetic glucocorticoid Methylprednisolone. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed characterization methodologies, and presents relevant data in a structured format to support its application in research and drug development.

Introduction

Methylprednisolone is a potent synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1] In drug development and clinical research, the accurate quantification of drug concentrations in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they exhibit nearly identical physicochemical properties to the analyte but are distinguishable by their mass-to-charge ratio (m/z).[][3] this compound, with four deuterium atoms incorporated into its structure, is an ideal internal standard for the sensitive and specific quantification of Methylprednisolone.[4] This guide details the synthetic approach and analytical characterization of this important research compound.

Synthesis of this compound

While a specific, publicly available, detailed protocol for the synthesis of this compound is not prevalent in the literature, a plausible synthetic route can be devised based on established multi-step syntheses of Methylprednisolone and general methods for the deuteration of steroids.[5][6] The following proposed synthesis starts from a suitable steroid precursor and introduces the deuterium labels at a key step.

Proposed Synthetic Pathway

A feasible approach involves the introduction of deuterium atoms via catalytic deuteration or reduction with a deuterium source at an appropriate intermediate stage in the synthesis of Methylprednisolone. A common precursor for the synthesis of Methylprednisolone is a pregnane derivative which undergoes a series of reactions including epoxidation, oxidation, methylation, and dehydrogenation.[6] Deuterium labeling can be strategically introduced, for example, through the reduction of a ketone or the saturation of a double bond using a deuterium source.

The following diagram illustrates a generalized synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on analogous non-deuterated syntheses.[6][7]

Step 1: Epoxidation of the Steroid Precursor The starting material, a suitable pregnane derivative, is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane to form the corresponding epoxide.

Step 2: Mould Oxidation The epoxide is subjected to microbial oxidation using a specific mold strain to introduce a hydroxyl group at the 11-position.

Step 3: Reductive Deuteration The intermediate from the previous step, containing a ketone, is reduced using a deuterating agent like sodium borodeuteride (NaBD4) in a protic solvent. This step is critical for the introduction of deuterium atoms. The specific positions of deuteration will depend on the exact structure of the intermediate.

Step 4: 6-Methylation A methyl group is introduced at the 6-alpha position, a key structural feature of Methylprednisolone.

Step 5: 1,2-Dehydrogenation A double bond is introduced between the C1 and C2 positions of the steroid A-ring, typically using a dehydrogenating agent like selenium dioxide or a specific microbial transformation.

Step 6: Hydrolysis and Purification Any protecting groups are removed by hydrolysis. The crude this compound is then purified, for example, by recrystallization from a suitable solvent system such as a chloroform/methanol mixture, to yield the final product of high purity.[8]

Quantitative Data from Analogous Syntheses

| Parameter | Value | Reference |

| Overall Yield | ~40% | [6] |

| Purity (by HPLC) | >98% | [7] |

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: Characterization workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid such as formic acid to improve peak shape.

Table 2: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, e.g., 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Internal Standard | Prednisone |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for confirming the molecular weight of this compound and for its use as an internal standard. In positive ion electrospray ionization (ESI) mode, Methylprednisolone will be detected as the protonated molecule [M+H]+.

Table 3: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Exact Mass | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |

| Methylprednisolone | C22H30O5 | 374.21 | 375.2 | 135, 161, 253 | [1][9] |

| This compound | C22H26D4O5 | 378.23 | 379.2 | Expected shifts in fragment ions | - |

A published LC-MS/MS method for the quantification of Methylprednisolone in rat plasma used Methylprednisolone-d2 as an internal standard, monitoring the transition m/z 377 -> 135+161+253.[1] For this compound, a similar fragmentation pattern would be expected, with potential shifts in fragment masses depending on the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound and for determining the positions of deuterium incorporation. In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent. The ¹³C NMR spectrum will show changes in the signals for the carbon atoms bonded to deuterium, typically appearing as triplets due to C-D coupling.

Table 4: Representative ¹H NMR Chemical Shifts for Methylprednisolone (in DMSO-d6)

| Proton | Chemical Shift (ppm) |

| H17 | 0.85 |

| H1 | ~6.0 |

| H2 | ~6.2 |

| H4 | ~7.3 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.[10] In the ¹H NMR spectrum of this compound, the absence of signals at specific chemical shifts would indicate the successful incorporation of deuterium at those positions.

Glucocorticoid Receptor Signaling Pathway

Methylprednisolone, and by extension this compound, exerts its biological effects through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

References

- 1. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopically Labeled Steroid Standards [sigmaaldrich.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1763066A - Methylprednisolone chemical synthesis method - Google Patents [patents.google.com]

- 7. CN101418029B - Method for synthesizing methylprednisolone - Google Patents [patents.google.com]

- 8. CN101230084A - Chemical synthesis method of methylprednisolone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Methylprednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Methylprednisolone-d4, a deuterated analog of the synthetic glucocorticoid Methylprednisolone. Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, where they serve as internal standards for quantitative bioanalysis.[1] The isotopic purity and the degree of enrichment of these standards are paramount to ensure the accuracy and reliability of analytical data. This document details the methodologies for assessing these parameters, presents typical quantitative data, and outlines the underlying biological pathways and quality control workflows.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound refers to the proportion of the substance that contains the desired number of deuterium atoms. Isotopic enrichment quantifies the percentage of a specific isotopologue (e.g., d4) in the total amount of the compound. High-resolution mass spectrometry (HRMS) is a primary technique for determining these values by analyzing the relative abundance of each isotopologue.[2]

While a specific certificate of analysis for this compound was not publicly available at the time of this writing, the following table presents representative data from a certificate of analysis for the closely related Methylprednisolone-d2 . This data illustrates the typical specifications for a high-quality deuterated standard.

Table 1: Representative Isotopic Distribution of a Deuterated Methylprednisolone Standard (Methylprednisolone-d2)

| Isotopologue | Abbreviation | Relative Abundance (%) |

| Unlabeled Methylprednisolone | d0 | 0.32 |

| Methylprednisolone-d1 | d1 | 8.28 |

| Methylprednisolone-d2 | d2 | 91.40 |

| Total Isotopic Enrichment for d2 | 95.54% |

Source: Adapted from a Certificate of Analysis for Methylprednisolone-d2.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Enrichment by LC-MS/MS

This method provides a highly sensitive and specific means of quantifying the various deuterated species of Methylprednisolone.

Objective: To determine the relative abundance of Methylprednisolone-d0, -d1, -d2, -d3, and -d4.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

-

This compound reference standard

-

Unlabeled Methylprednisolone reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare serial dilutions to create working solutions at appropriate concentrations for LC-MS/MS analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the separation of Methylprednisolone from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification in biological matrices. For isotopic purity assessment, full scan or selected ion monitoring (SIM) of the relevant m/z values is employed.

-

Monitored Ions: The protonated molecules of each isotopologue are monitored:

-

Methylprednisolone-d0: m/z 375.2

-

Methylprednisolone-d1: m/z 376.2

-

Methylprednisolone-d2: m/z 377.2

-

Methylprednisolone-d3: m/z 378.2

-

This compound: m/z 379.2

-

-

-

Data Analysis: Integrate the peak areas for each of the monitored ions. Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic enrichment for the d4 species is the percentage of the d4 peak area relative to the total peak area of all deuterated and undeuterated species.

Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and structure of the labeled compound and can also be used to determine the location and extent of deuteration.

Objective: To confirm the chemical structure of this compound and assess the degree of deuteration at specific positions.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

-

This compound reference standard

-

Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in a suitable deuterated solvent.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of the deuterium labels. The integration of the remaining proton signals relative to a known internal standard or a non-deuterated portion of the molecule can provide an estimate of the isotopic enrichment.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum. This provides direct observation of the deuterium nuclei and can be used to confirm the positions of deuteration and quantify the relative amounts of deuterium at different sites.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum. The signals of carbons directly bonded to deuterium will be split into multiplets due to C-D coupling, confirming the location of the labels.

-

Visualizations

Glucocorticoid Receptor Signaling Pathway

Methylprednisolone, like other glucocorticoids, exerts its effects primarily through the glucocorticoid receptor (GR). The binding of Methylprednisolone to the cytoplasmic GR initiates a signaling cascade that ultimately modulates gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway of Methylprednisolone.

Experimental Workflow for Isotopic Purity and Enrichment Determination

The quality control of isotopically labeled standards like this compound follows a structured workflow to ensure their suitability for use in regulated bioanalysis.

Caption: Quality Control Workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methylprednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methylprednisolone-d4. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows to support research and development activities.

Introduction to this compound

This compound is a deuterated form of Methylprednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.[1] The incorporation of four deuterium atoms into the methylprednisolone structure makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for mass spectrometry-based quantification of the parent drug.[1][2] Like its non-deuterated counterpart, this compound acts as an agonist for the glucocorticoid and mineralocorticoid receptors.[3] Its mechanism of action involves modifying the body's immune responses to various stimuli and exerting profound and varied metabolic effects.[4][5]

Physical Properties

This compound is a white to practically white, odorless, crystalline powder.[4][6] The key physical properties are summarized in the table below. It is important to note that many reported physical properties are for the non-deuterated Methylprednisolone, as the isotopic labeling has a minimal effect on these bulk properties, with the most significant change being the molecular weight.

| Property | Value | Source |

| Appearance | White to practically white crystalline powder | [4][5][6] |

| Molecular Formula | C22H26D4O5 | N/A |

| Molecular Weight | 378.51 g/mol (Calculated) | N/A |

| Melting Point | 228-237 °C (with decomposition) | [7][8][9] |

| Solubility | - Practically insoluble in water.[4][5] - Sparingly soluble in alcohol, dioxane, and methanol.[4][5][6] - Slightly soluble in acetone and chloroform.[4][5][6] - Very slightly soluble in ether.[4][5][6] - Soluble in DMSO and DMF (~20 mg/mL).[3] | [3][4][5][6] |

| Storage | Store at -20°C for long-term stability.[3] | [3] |

Chemical Properties

This compound shares its fundamental chemical reactivity with Methylprednisolone. It is a steroid derivative containing a ketone and multiple hydroxyl functional groups, which are the primary sites for chemical modifications and metabolism.[8]

| Property | Description | Source |

| Chemical Name | 11β,17,21-trihydroxy-6α-methyl-pregna-1,4-diene-3,20-dione-d4 | [1][3] |

| Synonyms | 6α-Methylprednisolone-d4, U-7532-d4 | [1][3] |

| Purity | Typically ≥98% | [3] |

| Stability | Stable for ≥ 4 years when stored at -20°C.[3] | [3] |

| UV/Vis (λmax) | 243 nm | [3] |

Experimental Protocols

Synthesis of Methylprednisolone

The chemical synthesis of methylprednisolone is a multi-step process that often starts from a steroid precursor. One described method involves using a pregnant steroid diene alcohol ketone as the starting material. The synthesis proceeds through a series of reactions including epoxidation, Wo Shi reaction, mold oxidation, Pu Shi reaction, debromination, iodization, 11-reduction, 1-2 position dehydrogenation, 6-methylation, and finally hydrolysis to yield methylprednisolone.[10] Another approach starts with a fungi oxide and proceeds through Pu Shi oxidation, bromination, debromination, 6-methylation, ketal protection, 11-reduction, ketal hydrolysis, 1,2-dehydrogenation, and subsequent reactions at the 21-position to obtain the final product.[11][12]

Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the quantitative analysis of methylprednisolone in biological matrices involves LC-MS/MS.

-

Sample Preparation: Proteins are precipitated from plasma samples using acetonitrile. The analytes are then extracted from the supernatant using a liquid-liquid extraction with a solvent like dichloromethane or tert-butyl methyl ether.[2][13]

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase column (e.g., C12 or C18). Isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.01% formic acid) and an organic component (e.g., acetonitrile) is used to separate the analyte from other components.[2][13]

-

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode. For methylprednisolone, the precursor-to-product ion transition m/z 375 → 161 is often monitored. For the deuterated internal standard (Methylprednisolone-d2 was used in the cited study), the transition m/z 377 → 161 can be used.[2][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methylprednisolone and its deuterated analogues.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6).[14][15]

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[14][15]

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For example, in CD3OD, the residual solvent peak appears at approximately 3.31 ppm for 1H and 49.15 ppm for 13C.[14][16]

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway for this compound.

Experimental Workflow for Characterization

Caption: Experimental workflow for the characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. Methylprednisolone Tablet [dailymed.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 9. U.S. Pharmacopeia Methylprednisolone, 83-43-2, MFCD00010591, 200mg, Quantity: | Fisher Scientific [fishersci.com]

- 10. CN1763066A - Methylprednisolone chemical synthesis method - Google Patents [patents.google.com]

- 11. CN101230084A - Chemical synthesis method of methylprednisolone - Google Patents [patents.google.com]

- 12. Chemical synthesis method of methylprednisolone - Eureka | Patsnap [eureka.patsnap.com]

- 13. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem.washington.edu [chem.washington.edu]

An In-Depth Technical Guide to Deuterium-Labeled Methylprednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylprednisolone-d4, a deuterium-labeled version of the synthetic glucocorticoid Methylprednisolone. This document details the putative positions of deuterium labeling, and while a specific, publicly available, detailed synthesis protocol remains elusive, this guide outlines the general synthetic strategies and analytical methods pertinent to its production and characterization. This information is crucial for its application as an internal standard in pharmacokinetic and metabolic studies, as well as in clinical and diagnostic research.

Introduction to Methylprednisolone and Deuterium Labeling

Methylprednisolone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of a variety of conditions, including arthritis, allergic reactions, asthma, and autoimmune diseases.

Deuterium labeling involves the substitution of hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D). This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to the unlabeled parent compound. The key advantage of deuterium-labeled compounds lies in their utility in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the mass difference allows for the clear differentiation between the labeled internal standard and the unlabeled analyte, leading to more accurate quantification.

Deuterium Labeling Position in this compound

Based on available chemical information, the deuterium atoms in this compound are typically located on the C-ring and D-ring of the steroid nucleus. The specific positions are crucial for ensuring the stability of the labels during metabolic processes and for providing a distinct mass shift in analytical measurements.

The putative positions for deuterium labeling in commercially available this compound are at carbons 6, 9, and 12. Specifically, this would be 6,6,9,12,12-pentadeutero-methylprednisolone . This labeling pattern provides a stable +4 mass unit shift from the unlabeled Methylprednisolone.

Below is a diagram illustrating the logical relationship of the core Methylprednisolone structure and the proposed deuterium labeling sites.

Caption: Logical relationship of Methylprednisolone core and d4 labeling.

Synthesis and Characterization

General Synthetic Approach

The synthesis would likely start from a suitable steroid precursor. The introduction of deuterium atoms at specific positions can be achieved through various established methods in steroid chemistry, such as:

-

Catalytic Deuterium Exchange: Using a deuterium source (e.g., D₂ gas, D₂O) in the presence of a suitable catalyst (e.g., palladium, platinum) to exchange specific protons with deuterium atoms.

-

Reduction with Deuterated Reagents: Utilizing deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium at specific carbonyl or double bond positions.

-

Enolate Chemistry: Formation of an enolate followed by quenching with a deuterium source to introduce deuterium at α-positions to carbonyl groups.

The synthesis of the 6α-methyl group is a key step in the overall synthesis of methylprednisolone and its deuterated analog.

Purification and Characterization

Post-synthesis, this compound requires rigorous purification, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography to achieve high chemical and isotopic purity.

The characterization of the final product is essential to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed are:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic distribution (isotopic purity).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR can directly detect the deuterium signals. ¹³C NMR can also provide structural confirmation.

Quantitative Data

The following table summarizes the expected key quantitative parameters for a high-quality this compound internal standard. The exact values would be provided in the Certificate of Analysis from the supplier.

| Parameter | Typical Specification | Method of Determination |

| Chemical Purity | ≥ 98% | HPLC, NMR |

| Isotopic Purity | ≥ 99 atom % D | Mass Spectrometry |

| Molecular Formula | C₂₂H₂₆D₄O₅ | - |

| Molecular Weight | Approximately 378.50 g/mol | Mass Spectrometry |

| Deuterium Incorporation | 4 Deuterium atoms | Mass Spectrometry, NMR |

Experimental Protocols

As a specific, validated experimental protocol for the synthesis of this compound is not publicly available, a generalized workflow for its use as an internal standard in a typical bioanalytical method is provided below.

Workflow for Quantification of Methylprednisolone in a Biological Matrix using this compound

The following diagram outlines a standard workflow for using this compound as an internal standard in a quantitative bioanalytical assay, such as LC-MS/MS.

Mass Spectral Fragmentation of Methylprednisolone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectral fragmentation pattern of Methylprednisolone-d4. The information herein is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalytical method development. This document details the expected fragmentation pathways, quantitative data on key fragment ions, and the experimental protocols necessary for robust and reproducible analysis.

Introduction to Methylprednisolone and Its Deuterated Analog

Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. In quantitative bioanalysis, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS), isotopically labeled internal standards are crucial for accurate and precise quantification. This compound, a deuterated analog of methylprednisolone, serves as an ideal internal standard due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). Understanding its fragmentation pattern is essential for developing selective and sensitive LC-MS/MS methods.

Mass Spectral Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), yields a characteristic pattern of product ions. The molecular weight of Methylprednisolone is approximately 374.47 g/mol . Therefore, the deuterated form, this compound, has a molecular weight of approximately 378.49 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule, [M+H]⁺, will have an m/z of approximately 379.5.

The fragmentation of the Methylprednisolone steroid core is well-characterized. Key cleavages occur across the steroid rings and involve the loss of functional groups. Based on the known fragmentation of methylprednisolone and its deuterated analogs, the following fragmentation pattern for this compound is proposed.

Quantitative Fragmentation Data

The expected prominent product ions for this compound upon CID are summarized in the table below. The relative abundance of these ions can vary depending on the specific mass spectrometer and collision energy used. The data presented here is a synthesis of reported fragmentation for methylprednisolone and its deuterated analogs.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| ~379.5 | ~361.5 | H₂O | Loss of a water molecule from the steroid backbone. |

| ~379.5 | ~161 | C₁₀H₁₃O₂ (unlabeled) | Cleavage across the B and C rings of the steroid nucleus. |

| ~379.5 | Varies | Varies | Other minor fragments resulting from complex rearrangements. |

Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific location of the deuterium labels.

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([C₂₂H₂₆D₄O₅+H]⁺) is initiated by the protonation of one of the oxygen atoms, typically in the D-ring. The subsequent collision-induced dissociation leads to the formation of several stable fragment ions. The presence of deuterium atoms does not significantly alter the primary fragmentation pathways but results in a mass shift of the precursor and any fragments containing the labels.

A key fragmentation pathway for corticosteroids like methylprednisolone involves the cleavage of the C9-C11 and C8-C14 bonds, leading to the characteristic fragment with an m/z of 161 for the unlabeled compound. For this compound, if the deuterium labels are not on this fragment, the m/z 161 ion will still be observed.

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a different deuterated analog of a related steroid).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 10-20% B, increasing to 90-95% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z ~379.5 for this compound.

-

Product Ions: Monitor the transitions to the key product ions, such as m/z 161.

-

Collision Energy: This will need to be optimized for the specific instrument but typically ranges from 15 to 35 eV.

-

Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's recommendations for the specific instrument.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectral fragmentation of this compound is characterized by specific and predictable pathways, making it an excellent internal standard for quantitative bioanalysis. By understanding its fragmentation pattern and employing robust experimental protocols, researchers can achieve high sensitivity, selectivity, and accuracy in the determination of methylprednisolone in complex biological matrices. The information provided in this guide serves as a foundational resource for the development and validation of such analytical methods.

Stability of Methylprednisolone-d4 in Various Solvents: A Technical Guide

Disclaimer: This document summarizes the available scientific information regarding the stability of methylprednisolone. To date, no specific studies on the stability of its deuterated analog, methylprednisolone-d4, in various organic solvents have been identified in the public domain. The information presented herein for methylprednisolone is intended to serve as a proxy, based on the assumption of similar chemical behavior between the deuterated and non-deuterated forms. This assumption should be validated by dedicated stability studies for this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the stability of methylprednisolone in different environments, with a focus on the implications for its deuterated analog, this compound. The guide covers available data on stability, detailed experimental protocols for stability-indicating assays, and a visualization of the compound's mechanism of action.

Overview of Methylprednisolone Stability

Forced degradation studies on methylprednisolone have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions, to identify potential degradation products and establish stability-indicating analytical methods.[5][6] These studies are crucial for understanding the intrinsic stability of the molecule.

Solubility of Methylprednisolone

The solubility of methylprednisolone in different solvents is a key parameter for its handling and for the preparation of solutions for stability studies. Methylprednisolone is sparingly soluble in aqueous buffers but is soluble in several organic solvents.

| Solvent | Solubility |

| Ethanol | Approximately 5 mg/mL[7] |

| Dimethyl Sulfoxide (DMSO) | Approximately 20 mg/mL[7] |

| Dimethylformamide (DMF) | Approximately 20 mg/mL[7] |

| Acetonitrile | Soluble, specific data not available[8] |

| Methanol | Sparingly soluble[8] |

| 1:1 solution of DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL[7] |

Table 1: Solubility of Methylprednisolone in Various Solvents.

It is recommended not to store aqueous solutions of methylprednisolone for more than one day.[7] For maximum solubility in aqueous buffers, it is advised to first dissolve methylprednisolone in DMSO and then dilute it with the aqueous buffer of choice.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the stability testing of methylprednisolone. These protocols can be adapted for studying the stability of this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of methylprednisolone under various stress conditions.

Materials:

-

Methylprednisolone reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

pH meter

-

Reflux condenser

-

UV-Vis spectrophotometer or photodiability chamber

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of methylprednisolone in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8 hours).

-

After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH.

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).

-

Neutralize the solution with an appropriate volume of 0.1 M HCl.

-

Dilute the final solution with the mobile phase.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

Dilute the final solution with the mobile phase.

-

-

Thermal Degradation:

-

Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Dissolve the heat-stressed sample in the mobile phase to a suitable concentration.

-

-

Photolytic Degradation:

-

Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

-

Prepare a solution of the photo-stressed sample in the mobile phase.

-

-

Analysis: Analyze all the stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC or UPLC-MS/MS method.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the active pharmaceutical ingredient from its degradation products.

Chromatographic Conditions (Example):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., in a 35:65 v/v ratio) with 0.1% glacial acetic acid.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[9]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Methylprednisolone

Methylprednisolone exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with glucocorticoid receptors (GR). The activated GR complex translocates to the nucleus and modulates the transcription of target genes.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. shd.org.rs [shd.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ejhp.bmj.com [ejhp.bmj.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

Preliminary Investigation of Methylprednisolone-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the use of Methylprednisolone-d4 as an internal standard for the accurate quantification of methylprednisolone in biological matrices. The methodologies and data presented are foundational for establishing a robust and reliable bioanalytical assay, critical in drug development and clinical research.

Introduction to Deuterated Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1] Deuterated standards, such as this compound, are ideal internal standards because they share near-identical physicochemical properties with the analyte of interest, methylprednisolone.[1] This structural similarity ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2] The slight mass difference allows for their distinct detection by the mass spectrometer, enabling precise quantification.[1]

Experimental Protocols

Materials and Reagents

-

Analytes: Methylprednisolone, this compound (as internal standard)

-

Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid

-

Chemicals: Dichloromethane

-

Biological Matrix: Rat plasma (or other relevant biological matrix)

Sample Preparation

A liquid-liquid extraction method is employed to isolate methylprednisolone and this compound from the biological matrix.

-

To a 100 µL aliquot of plasma, add the working solution of this compound.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction by adding dichloromethane.

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic (lower) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters, which should be optimized for the specific instrumentation used.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C12 reversed-phase column |

| Mobile Phase A | Water with 0.01% formic acid |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic (e.g., 50:50, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Hypothetical for d4) | |

| Methylprednisolone | m/z 375 → 135, 161, 253 |

| This compound | m/z 379 → 135, 161, 253 |

Note: The MRM transitions for this compound are projected based on the transitions for the d2 analog and should be experimentally confirmed.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated assay using this compound as an internal standard, based on data from a similar validated method with a d2-labeled standard.

Table 1: Linearity and Lower Limit of Quantification

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| Methylprednisolone | 6 - 600 | > 0.99 | 6 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Methylprednisolone | > 80% |

Visualizations

Methylprednisolone Signaling Pathway

Methylprednisolone, a glucocorticoid, exerts its effects through both genomic and non-genomic pathways by interacting with the glucocorticoid receptor (GR).

Caption: Methylprednisolone's genomic and non-genomic signaling pathways.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of methylprednisolone using this compound as an internal standard.

Caption: Bioanalytical workflow for methylprednisolone quantification.

Conclusion

This technical guide provides a foundational framework for the use of this compound as an internal standard in the quantitative analysis of methylprednisolone. The detailed experimental protocol, adapted from a validated method, and the summarized quantitative data offer a strong starting point for researchers to develop and validate a robust bioanalytical assay. The inclusion of diagrams for the signaling pathway and experimental workflow serves to clarify the underlying principles and practical steps involved. Further validation studies are recommended to confirm the specific performance characteristics of this compound in the desired biological matrix.

References

- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Methylprednisolone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Application Note

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methylprednisolone in human plasma. The method utilizes methylprednisolone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. The method was validated over a linear range of 5.25 to 525 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2][3] It is widely used in the treatment of various conditions, including arthritis, allergic reactions, and autoimmune disorders.[3][4] Accurate and reliable quantification of methylprednisolone in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for optimizing therapeutic regimens.

LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall accuracy and precision of the method.

This application note provides a detailed protocol for the determination of methylprednisolone in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Methylprednisolone and this compound standards were of high purity (≥98%).

-

HPLC-grade methanol, acetonitrile, and formic acid were used.

-

Ultrapure water was generated by a Milli-Q system.

-

Blank human plasma was obtained from healthy volunteers.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Method Development

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 150 mm × 2.0 mm, 5 µm particle size) was used for chromatographic separation.[7]

-

Mobile Phase: The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Elution: A gradient elution was employed to achieve optimal separation of the analyte and internal standard from endogenous plasma components.

-

Flow Rate: A flow rate of 0.2 mL/min was maintained.[7]

-

Injection Volume: 10 µL of the prepared sample was injected into the LC-MS/MS system.[7]

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode was utilized.[5][8]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer was operated in MRM mode to monitor specific precursor-to-product ion transitions for methylprednisolone and its deuterated internal standard. The optimized MRM transitions are provided in Table 1.

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of methylprednisolone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the methylprednisolone stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.[6]

-

Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples.

Sample Preparation Protocol

-

Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (500 ng/mL this compound).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute to precipitate proteins.[9]

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C.[9]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for its linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 5.25 to 525 ng/mL for methylprednisolone in human plasma. The lower limit of quantification (LLOQ) was determined to be 5.25 ng/mL, with a signal-to-noise ratio greater than 10.[5]

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three different concentration levels (low, medium, and high). The results, summarized in Table 2, demonstrate that the method is both precise and accurate, with precision values (%RSD) below 15% and accuracy values within 85-115%.

Quantitative Data Summary

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methylprednisolone | 375.2 | 161.0 |

| This compound | 379.2 | 165.0 |

Table 2: Precision and Accuracy of the Method

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC | 8.40 | < 5.0 | 95 - 105 | < 7.0 | 93 - 107 |

| Medium QC | 42.0 | < 4.5 | 98 - 102 | < 6.0 | 97 - 103 |

| High QC | 420 | < 3.0 | 99 - 101 | < 5.0 | 98 - 102 |

Data presented in this table is a representative summary based on typical validation results for such methods.

Visualizations

Methylprednisolone Signaling Pathway

Caption: Mechanism of action of Methylprednisolone.

LC-MS/MS Experimental Workflow

Caption: Workflow for LC-MS/MS analysis.

Conclusion

This application note details a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of methylprednisolone in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure makes this method well-suited for high-throughput analysis in a clinical or research setting. The method meets the stringent requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic studies and therapeutic drug monitoring of methylprednisolone.

References

- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jmpas.com [jmpas.com]

Application Note and Protocol: Quantitative Analysis of Methylprednisolone in Plasma with Methylprednisolone-d4

This document provides a detailed methodology for the quantitative analysis of methylprednisolone in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Methylprednisolone-d4 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Methylprednisolone is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Accurate quantification of methylprednisolone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of methylprednisolone in plasma, employing a stable isotope-labeled internal standard (this compound) to ensure high accuracy and precision. The method involves sample preparation by either protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Methylprednisolone reference standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.

Protein precipitation is a rapid and straightforward method for sample cleanup.

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 150 µL of plasma sample.[1]

-

Add 50 µL of the internal standard working solution (this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C.[1]

-

Carefully transfer 300 µL of the supernatant to a clean autosampler vial.[1]

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

References

Application Notes and Protocols for Pharmacokinetic Studies of Glucocorticoids Using Methylprednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids are a class of steroid hormones that are essential for the regulation of a wide range of physiological processes, including metabolism, immune response, and inflammation. Synthetic glucocorticoids, such as methylprednisolone, are widely prescribed for their potent anti-inflammatory and immunosuppressive effects. Understanding the pharmacokinetic (PK) properties of these drugs is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of glucocorticoids, with a specific focus on the use of Methylprednisolone-d4 as an internal standard for accurate quantification of methylprednisolone in biological matrices.

The protocols outlined below describe a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of methylprednisolone in human plasma. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision of the analytical results.

Pharmacokinetic Parameters of Methylprednisolone

The pharmacokinetic profile of methylprednisolone has been well-characterized in healthy human subjects. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Methylprednisolone after Intravenous Administration in Healthy Adults

| Parameter | Mean Value (± SD) | Units | Reference |

| Half-Life (t½) | 1.93 (± 0.35) | hours | [1][2] |

| Mean Residence Time (MRT) | 3.50 (± 1.01) | hours | [1][2] |

| Systemic Clearance (CL) | 0.45 (± 0.12) | L/h/kg | [1][2] |

| Volume of Distribution (Vss) | 1.5 (± 0.63) | L/kg | [1][2] |

| Clearance (CL) - Meta-analysis | 336 | mL/h/kg | [3] |

| Volume of Distribution (Vd) - Meta-analysis | 1.17 | L/kg | [3] |

Table 2: Pharmacokinetic Parameters of Methylprednisolone after Oral Administration in Healthy Adults

| Parameter | Mean Value (± SD) | Units | Reference |

| Bioavailability (F) | 0.82 (± 0.11) | - | [1][2] |

| Peak Plasma Time (Tmax) | 1 - 2 | hours | [3] |

| Half-Life (t½) - Meta-analysis | 2.6 | hours | [3] |

Experimental Protocols

Protocol for Quantification of Methylprednisolone in Human Plasma using LC-MS/MS

This protocol details the procedure for the sensitive and selective quantification of methylprednisolone in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard (IS).

1.1. Materials and Reagents

-

Methylprednisolone reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (blank, from a certified vendor)

-

Tert-butyl methyl ether (TBME)

1.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve methylprednisolone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of methylprednisolone by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution (500 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a working solution of 500 ng/mL.

1.3. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike blank human plasma with the appropriate methylprednisolone working standard solutions to prepare a calibration curve ranging from 10 to 800 ng/mL.[4][5]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

1.4. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (unknown, CS, or QC), add 10 µL of the this compound internal standard working solution (500 ng/mL).[6]

-

Add 1.5 mL of tert-butyl methyl ether (TBME) to the sample.[6]

-

Vortex the mixture for 10 minutes.[6]

-

Centrifuge at 10,000 rpm for 5 minutes.[6]

-

Transfer 1.2 mL of the supernatant (organic layer) to a clean tube.[6]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 50 µL of acetonitrile.[6]

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.[6]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

1.5. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate buffer and acetonitrile (35:65, v/v).[4][5]

-

Injection Volume: 10 µL.[6]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methylprednisolone: m/z 375.2 → 161.0[6]

-

This compound: (Adjust for the mass shift due to deuterium labeling, e.g., m/z 379.2 → 161.0 or another appropriate product ion).

-

1.6. Data Analysis

Quantify the concentration of methylprednisolone in the unknown samples by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Visualizations

Glucocorticoid Signaling Pathway

The physiological and pharmacological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[7]

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in a typical pharmacokinetic study of methylprednisolone using LC-MS/MS.

Caption: Pharmacokinetic Study Experimental Workflow.

References

- 1. Methylprednisolone pharmacokinetics after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylprednisolone pharmacokinetics after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meta-Analysis of the Input and Disposition of Various Dosage Forms of Methylprednisolone in Healthy Subjects Utilizing a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Bioanalytical method for methylprednisolone in urine using a deuterated standard

Quantitative Analysis of Methylprednisolone in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of methylprednisolone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, methylprednisolone-d3, to ensure high accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) protocol, providing excellent recovery and minimizing matrix effects. The chromatographic and mass spectrometric conditions have been optimized for high throughput and sensitivity, making this method suitable for clinical and research applications, including pharmacokinetic studies and doping control. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided.

Introduction

Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various conditions, including rheumatic disorders, allergic reactions, and autoimmune diseases. Monitoring the urinary excretion of methylprednisolone is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and in the context of anti-doping regulations where its systemic use is prohibited in-competition.[1][2] The development of a reliable and sensitive bioanalytical method is therefore essential. This application note describes a validated LC-MS/MS method for the determination of methylprednisolone in human urine, utilizing a deuterated internal standard to correct for matrix variability and ensure data integrity.

Experimental

Materials and Reagents

-

Methylprednisolone and Methylprednisolone-d3 (internal standard, IS) reference standards were of high purity (≥98%).

-

HPLC-grade methanol, acetonitrile, and water were used.

-

Formic acid (LC-MS grade) was used as a mobile phase modifier.

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc) were used for sample cleanup.

-

Human urine was sourced from drug-free volunteers.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) was used for chromatographic separation.

Standard and Quality Control Sample Preparation

-

Stock Solutions: Primary stock solutions of methylprednisolone and methylprednisolone-d3 were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture.

-

Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking appropriate amounts of the working standard solutions into blank human urine.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 4000 rpm for 5 minutes to remove any particulate matter.

-

To 1 mL of urine, add 50 µL of the methylprednisolone-d3 internal standard working solution (e.g., at 1 µg/mL).

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to initial conditions |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methylprednisolone | 375.2 | 161.1 | 25 |

| Methylprednisolone-d3 | 378.2 | 164.1 | 25 |

Method Validation

Disclaimer: The following data is a representative summary compiled from literature sources for similar bioanalytical methods and may not reflect the performance of a single, specific validation study.

Linearity and Sensitivity

The method was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, and High).

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low | 3 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

| Mid | 100 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

| High | 400 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 95 | 90 - 110 |

| Mid | 100 | 85 - 95 | 90 - 110 |

| High | 400 | 85 - 95 | 90 - 110 |

Stability

The stability of methylprednisolone in human urine was evaluated under various storage and handling conditions.

Table 5: Stability

| Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temp) | 24 hours | 95 - 105 |

| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 93 - 107 |

| Long-term Storage | 6 months at -80°C | 92 - 108 |

Visualizations

Caption: Experimental workflow for the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of methylprednisolone in human urine. The use of a deuterated internal standard and a robust SPE sample preparation protocol ensures high accuracy and precision. The method has been validated according to standard bioanalytical guidelines and is suitable for a wide range of applications in clinical and research settings.

References

Application Notes and Protocols for Steroid Profiling Using Methylprednisolone-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Methylprednisolone-d4 as an internal standard in steroid profiling studies. The protocols focus on the quantitative analysis of methylprednisolone in biological matrices, a critical aspect of pharmacokinetic studies, drug metabolism research, and clinical monitoring.

Introduction to Steroid Profiling and the Role of Internal Standards

Steroid profiling, the simultaneous measurement of multiple steroids in a biological sample, is a powerful tool in endocrinology, clinical chemistry, and anti-doping science. It provides a comprehensive snapshot of steroid biosynthesis and metabolism, offering insights into various physiological and pathological conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity[1][2]. A key element for accurate quantification in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of methylprednisolone, is an ideal internal standard for the quantification of methylprednisolone. It shares identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer, enabling precise and accurate correction for any analyte loss during the analytical process.

Application: Quantification of Methylprednisolone in Rat Plasma

This section details a validated LC-MS/MS method for the simultaneous detection and quantification of methylprednisolone (MP) and its acetate form (MPA) in rat plasma, utilizing a deuterated methylprednisolone internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS method.

Table 1: Mass Spectrometry Parameters for Methylprednisolone and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |

| Methylprednisolone (MP) | 375 | 135, 161, 253 | Positive ESI |

| Methylprednisolone-d2 (IS) | 377 | 135, 161, 253 | Positive ESI |

Note: The protocol utilizes Methylprednisolone-d2 as the internal standard. A similar protocol is applicable for this compound, with the precursor ion adjusted to m/z 379.

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 6 - 600 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 6 ng/mL |

| Intra-day Precision and Accuracy | Satisfactory |

| Inter-day Precision and Accuracy | Satisfactory |